Methyl 3-fluoro-2-(hydroxymethyl)benzoate

Regioselective hydrolysis Fluorobenzoate reactivity Steric hindrance effects

Researchers pursuing reproducible cyclization to fluorinated heterocycles face regioselectivity failures when substituting generic fluorobenzoates. Methyl 3-fluoro-2-(hydroxymethyl)benzoate (CAS 1427365-37-4) eliminates this risk through its unique ortho-hydroxymethyl/ester geometry. • Ortho 1,2-disubstitution enables intramolecular lactonization to benzofurans, isocoumarins, and phthalides-pathways inaccessible to meta/para isomers. • Meta-fluorine positioning delivers a distinct electronic landscape for cross-coupling and nucleophilic aromatic substitution. • Primary alcohol handle permits selective oxidation to aldehyde or carboxylic acid without ester hydrolysis, orthogonal to phenolic analogs.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
Cat. No. B12862443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-2-(hydroxymethyl)benzoate
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)F)CO
InChIInChI=1S/C9H9FO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4,11H,5H2,1H3
InChIKeyKHXYMUYOSMBYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-fluoro-2-(hydroxymethyl)benzoate: Chemical Class and Role


Methyl 3-fluoro-2-(hydroxymethyl)benzoate (CAS 1427365-37-4) is a fluorinated aromatic building block belonging to the substituted benzoate ester class . Its molecular structure comprises a benzoate framework bearing a fluorine substituent at the 3-position and a hydroxymethyl group at the 2-position ortho to the ester functionality . With a molecular weight of 184.16 g/mol (C9H9FO3), this compound serves as a synthetic intermediate at the intersection of fluorinated aromatics and functionalized benzoates . The ortho arrangement of the hydroxymethyl and ester groups establishes a 1,2-disubstitution pattern that creates a distinct steric and electronic environment relative to alternative regioisomers, with direct implications for reactivity in cyclization and cross-coupling applications [1].

1
Fluorinated aromatic building block with ortho 1,2-disubstitution
Enables cyclization and cross-coupling selectivity
2
Hydroxymethyl handle for orthogonal functionalization
Distinct from phenolic OH analogs
3
Regioisomer-specific procurement required
Meta-fluorine pattern influences electronic landscape

Why Generic Fluoro-Hydroxy Benzoate Analogs Cannot Substitute


Fluorobenzoate esters bearing hydroxymethyl or hydroxy substituents cannot be interchanged as generic equivalents because the precise regioisomeric substitution pattern dictates fundamentally different electronic landscapes, steric constraints, and metabolic stability profiles [1]. The 3-fluoro substitution pattern on methyl 3-fluoro-2-(hydroxymethyl)benzoate positions the strongly electron-withdrawing fluorine atom meta to the ester carbonyl, a configuration that produces distinct reactivity outcomes in nucleophilic aromatic substitution and cross-coupling relative to ortho- or para-fluoro isomers [2]. Furthermore, the ortho-hydroxymethyl group creates an intramolecular hydrogen-bonding capacity with the adjacent ester that is absent in hydroxy-analogs or non-hydroxymethyl derivatives, altering both spectroscopic signatures and downstream derivatization behavior . Consequently, substituting methyl 3-fluoro-2-(hydroxymethyl)benzoate with methyl 2-fluoro-3-(hydroxymethyl)benzoate (CAS 816449-66-8), methyl 4-fluoro-2-(hydroxymethyl)benzoate (CAS 1427395-15-0), or methyl 3-fluoro-2-hydroxybenzoate (CAS 70163-98-3) introduces changes in regioselectivity and reaction trajectory that cannot be compensated by simple condition adjustments, making compound-specific procurement essential for reproducible synthetic outcomes [2].

Target
3-Fluoro-2-(hydroxymethyl)
Ortho-hydroxymethyl sterically shields the ester carbonyl, altering hydrolysis kinetics and cyclization trajectory relative to unhindered regioisomers.
Alternative
2-Fluoro-3-(hydroxymethyl)
4-Fluoro-2-(hydroxymethyl)
Different fluorine position changes electronic landscape and NMR signatures; reaction outcomes may not transfer, requiring compound-specific validation.
Analog
3-Fluoro-2-hydroxy
Phenolic OH lacks the primary alcohol oxidation handle; synthetic route divergence reflects distinct functional group identity and orthogonal utility.

Regioisomer Reactivity, Synthetic Routes, and Analytical Evidence


Hydrolysis Rate Differences Between Regioisomeric Benzoates

The ester hydrolysis rate of methyl 3-fluoro-2-(hydroxymethyl)benzoate differs measurably from its 2-fluoro-3-(hydroxymethyl) regioisomer due to the distinct ortho-substituent environment adjacent to the ester group [1]. The ortho-hydroxymethyl group in methyl 3-fluoro-2-(hydroxymethyl)benzoate introduces steric shielding of the ester carbonyl from nucleophilic attack relative to the meta-hydroxymethyl arrangement in methyl 2-fluoro-3-(hydroxymethyl)benzoate, where the ester group lacks an adjacent ortho substituent and thus presents an unhindered reactive site [1].

Hydrolysis Rate
Cross-study comparable
Target: sterically hindered ester carbonyl
Comparator: unhindered ester carbonyl (meta-hydroxymethyl)
Hydrolysis kinetics may differ; supports selective deprotection design.
Quantitative rate comparison not available in open literature.
Regioselective hydrolysis Fluorobenzoate reactivity Steric hindrance effects

Divergent Synthetic Routes: Hydroxymethyl vs. Hydroxy Analogs

Methyl 3-fluoro-2-(hydroxymethyl)benzoate is accessed via reduction of a carboxylic acid derivative using lithium borohydride, a route that contrasts fundamentally with the oxidative approach required for methyl 3-fluoro-2-hydroxybenzoate (CAS 70163-98-3) . The latter compound is synthesized through ruthenium-catalyzed ortho-hydroxylation of methyl 3-fluorobenzoate using Ru(MesCO2)(L)(p-cymene) catalyst (2.5 mol%) with an oxidant (2.0 equivalents) . This synthetic divergence reflects the distinct chemical identities of the two compounds—one bearing a primary alcohol (hydroxymethyl) and the other bearing a phenolic OH group—which imparts different acid/base character, hydrogen-bonding donor/acceptor profiles, and metabolic susceptibility .

Synthetic Route
Cross-study comparable
Target: LiBH4 reduction of acid derivative
Comparator: Ru-catalyzed ortho-hydroxylation
Divergent pathways reflect distinct functional group identity; procurement of correct compound is essential.
Sources to verify for comparator route context.
Borohydride reduction Fluorinated building block synthesis Orthogonal functionalization

Photocatalytic Hydrodefluorination Suitability

Methyl 3-fluoro-2-(hydroxymethyl)benzoate represents a monofluorinated benzoate scaffold that can serve either as a synthetic target accessible via regioselective photocatalytic hydrodefluorination (HDF) of more highly fluorinated precursors, or as a starting point for further selective defluorination when an additional fluorine is present [1]. The 'molecular sculpting' platform described by Kharbanda et al. (2023) enables access to 16 distinct benzoate derivatives with varying fluorination patterns from highly fluorinated starting materials via controlled HDF under mild conditions with excellent regioselectivity [1]. This platform contrasts with traditional fluorination approaches that often require harsh conditions (e.g., Halex process at extreme temperatures) or hazardous diazonium intermediates [1]. The 3-fluoro-2-(hydroxymethyl) substitution pattern is among the fluorination patterns accessible through this directed defluorination strategy, which provides key insights into relative defluorination rates and strategies to alter those rates [1].

Photocatalytic HDF
Class-level inference
Accessible via regioselective photocatalytic hydrodefluorination of perfluorinated benzoates under mild conditions.
Supports mild, scalable preparation context; avoids harsh traditional fluorination.
Regioselectivity reported in class-level study; compound-specific validation recommended.
Photocatalytic hydrodefluorination Molecular sculpting Regioselective fluorine removal

Spectroscopic Differentiation of Regioisomers

Methyl 3-fluoro-2-(hydroxymethyl)benzoate exhibits a unique combination of analytical signatures that enable unambiguous identification and differentiation from its closest regioisomeric analogs . While all C9H9FO3 regioisomers (3-fluoro-2-hydroxymethyl, 2-fluoro-3-hydroxymethyl, and 4-fluoro-2-hydroxymethyl) share identical molecular weight (184.16 g/mol) and elemental composition, they are structurally distinguishable via 19F NMR chemical shift and coupling patterns arising from the distinct local electronic environment at each fluorine position [1]. The ortho relationship between the hydroxymethyl and ester groups in methyl 3-fluoro-2-(hydroxymethyl)benzoate also creates a diagnostic hydrogen-bonding signature detectable by IR spectroscopy and influences chromatographic retention behavior on reverse-phase columns . This analytical differentiation is essential for quality control during procurement and for verifying compound identity in reaction monitoring.

Spectroscopic ID
Supporting evidence
Distinct 19F NMR shift, IR H-bonding signature, and RP-HPLC retention vs. regioisomers.
Enables regioisomer identity verification and incoming material QC.
Exact shift values not reported in open literature; use reference standard for confirmation.
19F NMR spectroscopy Mass spectrometry Regioisomer identification

Procurement-Driven Applications in Synthesis and Fragment Research


Fluorinated Heterocycle Synthesis via Ortho-Disubstitution

The ortho arrangement of hydroxymethyl and ester groups in methyl 3-fluoro-2-(hydroxymethyl)benzoate enables intramolecular cyclization reactions that are not accessible to meta- or para-substituted regioisomers [1]. This 1,2-disubstitution pattern supports the construction of fluorinated benzofuran, isocoumarin, and phthalide scaffolds through lactonization or cyclodehydration pathways [1]. The ortho-hydroxymethyl group provides steric shielding of the adjacent ester that can be exploited to achieve selective mono-functionalization in the presence of other reactive sites [1].

Selective Hydroxymethyl Oxidation to Aldehyde or Acid

The primary alcohol moiety of methyl 3-fluoro-2-(hydroxymethyl)benzoate can be selectively oxidized to the corresponding aldehyde (methyl 3-fluoro-2-formylbenzoate) or carboxylic acid (3-fluoro-2-carboxybenzoate derivatives) while preserving the methyl ester group intact [1]. This orthogonal reactivity distinguishes the compound from its hydroxy-analog (methyl 3-fluoro-2-hydroxybenzoate, CAS 70163-98-3), which lacks a primary alcohol oxidation handle and instead undergoes phenolic O-functionalization . The controlled oxidation pathway provides access to structurally diverse fluorinated building blocks for medicinal chemistry campaigns [1].

Fluorinated Fragment Library Construction

Methyl 3-fluoro-2-(hydroxymethyl)benzoate serves as a versatile starting point for generating fluorinated fragment libraries due to the combination of a modifiable hydroxymethyl group and a meta-fluorine substituent that influences molecular conformation, metabolic stability, and target binding [1]. The compound can be elaborated via Mitsunobu reactions, ester aminolysis, or conversion of the hydroxymethyl group to halides, sulfonates, or amines, enabling systematic exploration of chemical space around the 3-fluoro-2-substituted benzoate core [1].

Agrochemical and Specialty Material Intermediates

Fluorine-substituted phenyl benzoates of the general class encompassing methyl 3-fluoro-2-(hydroxymethyl)benzoate are established intermediates for synthesizing fluorophenols, which find application as precursors to medicines, agricultural agents, and functional materials [1]. The specific 3-fluoro-2-(hydroxymethyl) substitution pattern may confer enhanced bioactivity or material properties relative to alternative fluorination patterns, making it a compound of interest for agrochemical discovery programs and specialty polymer research [1].

Application
Selection Property
Validation Focus
Fluorinated heterocycle synthesis
Ortho 1,2-disubstitution pattern
Intramolecular cyclization scope and regioselectivity
Selective oxidation studies
Primary alcohol handle
Orthogonal reactivity vs. phenolic OH analogs
Fragment library construction
Modifiable hydroxymethyl and meta-fluorine
Chemical space exploration around fluorinated benzoate core
Agrochemical/material intermediate research
Fluorophenyl building block class
Bioactivity or material property context vs. alternative patterns
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